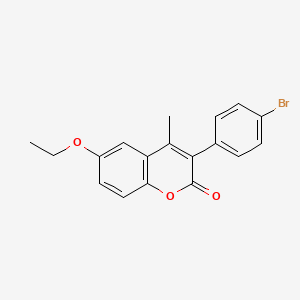
3-(4-溴苯基)-6-乙氧基-4-甲基色满-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one is a useful research compound. Its molecular formula is C18H15BrO3 and its molecular weight is 359.219. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光谱和 DFT 分析
对与 3-(4-溴苯基)-6-乙氧基-4-甲基色满-2-酮 相似的化合物的研究集中于通过光谱方法和量子化学计算对其进行表征。例如,Demircioğlu 等人 (2019) 合成了一种化合物,并使用光谱技术和单晶 X 射线衍射对其进行了表征。该研究探索了分子静电势、福井函数、非线性光学性质和自然键轨道分析,提供了对该化合物电子性质和反应性的见解 (Demircioğlu、Kaştaş、Kaştaş 和 Frank,2019)。
互变异构和超分子结构
Albayrak 等人 (2011) 研究了溴苯基化合物在各种溶剂介质和固态中的互变异构。该研究突出了该化合物的结构特征及其通过非共价相互作用形成特定超分子网络的能力,这对于理解分子组装和设计功能材料至关重要 (Albayrak、Kaştaş、Odabaşoǧlu 和 Büyükgüngör,2011)。
抗病毒和抗菌活性
对溴苯基衍生物的研究也探索了它们的生物活性。例如,Hocková 等人 (2003) 研究了 2,4-二氨基嘧啶衍生物的抗病毒活性,揭示了它们在细胞培养中抑制逆转录病毒复制的潜力。这表明溴苯基化合物在开发抗逆转录病毒药物中的潜在治疗应用 (Hocková、Holý、Masojídková、Andrei、Snoeck、De Clercq 和 Balzarini,2003)。此外,Xu 等人 (2003) 从海洋藻类中分离出具有中等抗菌活性的溴酚,表明它们在解决细菌感染方面的潜力 (Xu、Fan、Yan、Li、Niu 和 Tseng,2003)。
化学合成和材料应用
研究还集中在溴苯基化合物在材料科学中的合成和应用。Zhao 等人 (2010) 探索了涉及溴苯基化合物的反应,导致在有机合成和材料科学中具有潜在应用的产品 (Zhao、Song、Jiang、Xu 和 Zhu,2010)。此外,Khalid 等人 (2020) 合成了姜黄素类化合物并分析了它们的结构和光物理性质,提供了对它们在设计功能材料和器件中的应用的见解 (Khalid、Ali、Adeel、Din、Tahir、Rodrigues-Filho、Iqbal 和 Khan,2020)。
作用机制
Target of Action
Bromophenyl compounds are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Bromophenyl compounds are known to participate in suzuki–miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromophenyl group in the compound may undergo oxidative addition with the palladium catalyst, forming a new Pd-C bond .
Biochemical Pathways
Bromophenyl compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in cellular processes and pathways.
Pharmacokinetics
For instance, bromine atoms can enhance lipophilicity, which may affect absorption and distribution .
Result of Action
Bromophenyl compounds are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular processes and pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the physiological environment, including the presence of specific enzymes or receptors, and the pH and redox conditions .
安全和危害
未来方向
The future directions for research on this compound would depend on its intended applications. If it shows promise in medicinal chemistry, for example, future research could involve testing its biological activity against various targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .
生化分析
Biochemical Properties
It is known that similar compounds have shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often complex and can involve binding to specific target proteins, thereby interfering with their normal function .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
属性
IUPAC Name |
3-(4-bromophenyl)-6-ethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXGATHQZYDMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
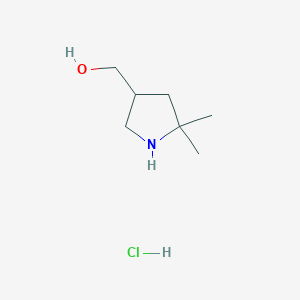

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)

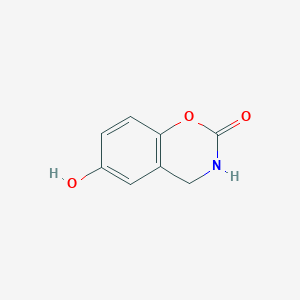


![(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3018659.png)

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)
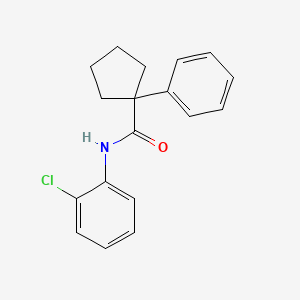
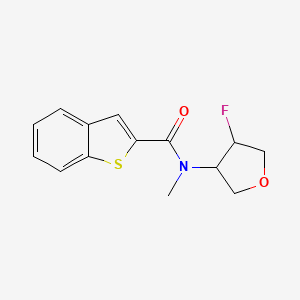

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)
